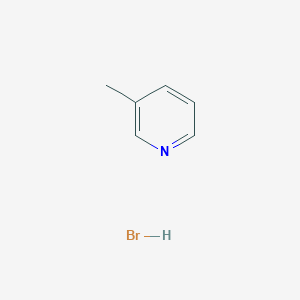
3-Methylpyridine--hydrogen bromide (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylpyridine–hydrogen bromide (1/1) is a chemical compound that consists of 3-methylpyridine and hydrogen bromide in a 1:1 ratioIt is an important intermediate in various chemical reactions and has applications in the pharmaceutical and agricultural industries .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylpyridine–hydrogen bromide typically involves the reaction of 3-methylpyridine with hydrogen bromide. One common method is the bromination of 3,5-dimethylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction yields 3-(bromomethyl)-5-methylpyridine, which can then be treated with hydrogen bromide to form 3-methylpyridine hydrobromide .
Industrial Production Methods
For large-scale industrial production, a more efficient and environmentally friendly method involves the use of 5-methylnicotinic acid as the starting material. The process includes esterification with methanol in the presence of thionyl chloride, followed by reduction with sodium borohydride to obtain (5-methylpyridin-3-yl)methanol. This intermediate is then treated with hydrogen bromide in xylene to produce 3-methylpyridine hydrobromide .
化学反応の分析
Types of Reactions
3-Methylpyridine–hydrogen bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The methyl group in 3-methylpyridine can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Borohydride: Used for reduction reactions.
Hydrogen Bromide: Used for the formation of hydrobromide salts.
Major Products
3-(Bromomethyl)-5-methylpyridine: An intermediate in the synthesis of 3-methylpyridine hydrobromide.
Various Derivatives: Formed through substitution, oxidation, and reduction reactions.
科学的研究の応用
3-Methylpyridine–hydrogen bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 3-methylpyridine–hydrogen bromide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, depending on the reaction conditions. It can also interact with enzymes and receptors in biological systems, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
3-Picoline: Another name for 3-methylpyridine, which is a positional isomer of methylpyridine.
4-Methylpyridine: A positional isomer with the methyl group attached at the 4-position of the pyridine ring.
2-Methylpyridine: A positional isomer with the methyl group attached at the 2-position of the pyridine ring.
Uniqueness
3-Methylpyridine–hydrogen bromide is unique due to its specific chemical structure and reactivity. The presence of the bromine atom allows for various substitution reactions, making it a valuable intermediate in organic synthesis. Its applications in pharmaceuticals and agrochemicals further highlight its importance in scientific research and industry .
特性
CAS番号 |
75190-96-4 |
|---|---|
分子式 |
C6H8BrN |
分子量 |
174.04 g/mol |
IUPAC名 |
3-methylpyridine;hydrobromide |
InChI |
InChI=1S/C6H7N.BrH/c1-6-3-2-4-7-5-6;/h2-5H,1H3;1H |
InChIキー |
SAQQWUTWJKAABW-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC=C1.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



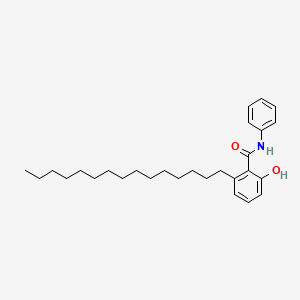


![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
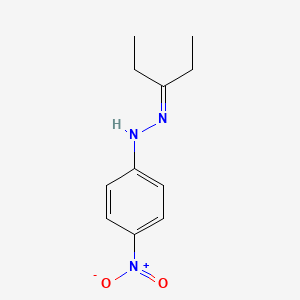
![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)
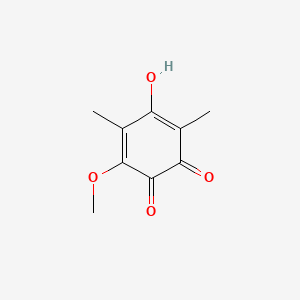
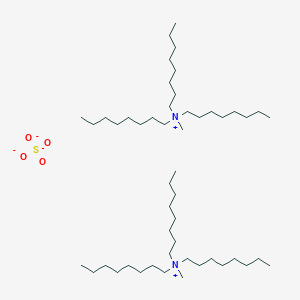
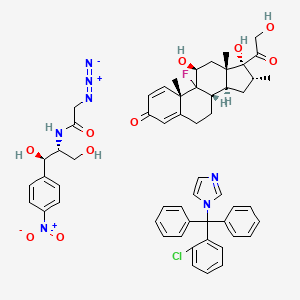
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxyethylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450035.png)
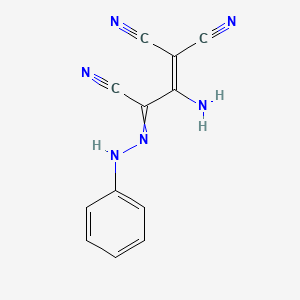
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
![2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14450055.png)
